2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride
Overview
Description
2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₀ClF₂N It is characterized by the presence of a cyclopropane ring substituted with a 2,3-difluorophenyl group and an amine group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
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Formation of the Cyclopropane Ring: : The cyclopropane ring can be formed through a cyclopropanation reaction. One common method involves the reaction of a suitable olefin with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
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Introduction of the 2,3-Difluorophenyl Group: : The 2,3-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable fluorinated benzene derivative with a nucleophile, such as an amine or an organometallic reagent.
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Formation of the Amine Group: : The amine group can be introduced through a reductive amination reaction. This involves the reaction of a suitable carbonyl compound with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.
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Formation of the Hydrochloride Salt: : The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include ammonia, primary and secondary amines, thiols, and alkoxides.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclopropylamine derivatives.
Substitution: Various substituted phenylcyclopropane derivatives.
Scientific Research Applications
2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride
- 2-(2,4-Difluorophenyl)cyclopropan-1-amine hydrochloride
- 2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride
Uniqueness
2-(2,3-Difluorophenyl)cyclopropan-1-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(2,3-difluorophenyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPPWEDMBMWHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C(=CC=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354951-34-0 | |
Record name | Cyclopropanamine, 2-(2,3-difluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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